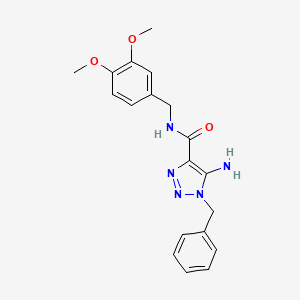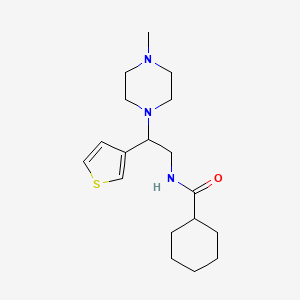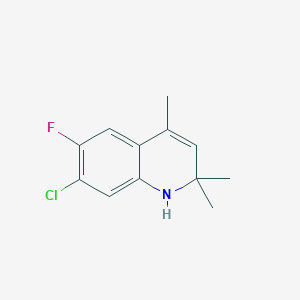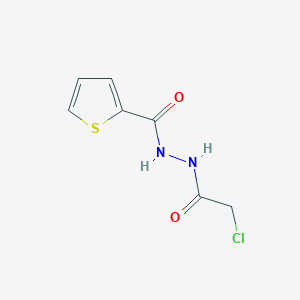![molecular formula C20H21N3O6 B2925123 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 898408-52-1](/img/structure/B2925123.png)
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The molecule also contains a nitrobenzamide moiety, which consists of a benzene ring attached to a nitro group (-NO2) and an amide group (-CONH2) . The presence of 3,4-dimethoxyphenyl suggests that there are two methoxy groups (-OCH3) on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrrolidinone ring . The presence of the nitro group could potentially introduce some interesting electronic effects, as nitro groups are strongly electron-withdrawing .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the amide group, and the methoxy groups . Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the nitro group and the amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Spirocyclic Compound Synthesis
Spirocyclic structures are prevalent in a wide range of natural compounds and are known for their therapeutic applications. The compound can be utilized in the synthesis of new spirocyclic amide derivatives. These derivatives have shown promise as PDE7 inhibitors and are potentially useful in the treatment of pain, especially neuropathic pain. They also have applications in arresting cell growth and inducing apoptosis in neoplastic cells, which is beneficial for anticancer treatments .
Antimicrobial Activity
The structural similarity of the compound to other spirocyclic and oxadiazole derivatives suggests potential antimicrobial properties. Compounds with similar structures have been evaluated for their inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. This indicates that the compound could be developed into a broad-spectrum antibacterial agent .
Anti-Proliferative Activity
Given the compound’s structural features, it may exhibit anti-proliferative activity against various cancer cell lines. Related compounds have been tested and shown variable degrees of activity against prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. Thus, this compound could be a candidate for further research in cancer therapeutics .
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-12-15(5-4-6-16(12)23(26)27)20(25)21-13-9-19(24)22(11-13)14-7-8-17(28-2)18(10-14)29-3/h4-8,10,13H,9,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMQBSSASKNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2925053.png)


![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925057.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2925058.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2925061.png)
